Tert-butyl2-bromo-3,4-difluorobenzoate
Description
Significance of Halogenated Aromatic Scaffolds in Modern Synthetic Chemistry
Halogenated aromatic compounds are of paramount importance in contemporary chemical research, particularly in drug discovery. bldpharm.comnih.gov The inclusion of halogen atoms—fluorine, chlorine, bromine, or iodine—onto an aromatic scaffold can profoundly influence a molecule's physicochemical properties. bldpharm.com Halogens can alter acidity, lipophilicity, metabolic stability, and conformation, which are critical parameters for the efficacy of pharmaceutical agents. bldpharm.com Furthermore, the ability of heavier halogens (Cl, Br, I) to participate in "halogen bonding," a specific type of non-covalent interaction, has been recognized as a crucial element in ligand-target binding, offering a valuable tool for rational drug design. bldpharm.comchemscene.comsigmaaldrich.com The presence of a halogen also provides a reactive "handle" for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions.
Overview of Benzoate Esters as Versatile Synthetic Intermediates
Benzoate esters are derivatives of benzoic acid and are widely utilized as key intermediates in organic synthesis. google.com The ester functional group is relatively stable but can be readily converted into other functional groups. For instance, esters can be hydrolyzed to the parent carboxylic acid, reduced to alcohols, or reacted with amines to form amides. In complex syntheses, the ester, particularly a bulky one like a tert-butyl ester, can serve as a protecting group for a carboxylic acid moiety, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. google.com The classic Fischer esterification, reacting a carboxylic acid with an alcohol under acidic conditions, is a fundamental method for their preparation.
Rationale for Investigating Polyhalogenated Aromatic Compounds with Carboxylic Ester Functionalities
The strategic combination of multiple halogen atoms and a carboxylic ester on a single aromatic ring creates a highly versatile and valuable synthetic building block. Polyhalogenated aromatic compounds allow for fine-tuning of the electronic environment of the benzene (B151609) ring, which can influence reaction rates and regioselectivity. The ester group provides a site for further elaboration or can act as a directing group in certain reactions. This dual functionality is particularly useful in the construction of complex molecules where precise control over substitution patterns is required. Such compounds serve as precursors to a wide range of pharmaceuticals, agrochemicals, and advanced materials.
Specific Academic Interest in Tert-butyl 2-bromo-3,4-difluorobenzoate within Contemporary Chemical Research
While Tert-butyl 2-bromo-3,4-difluorobenzoate is available from commercial suppliers, indicating its use as a building block, specific applications in peer-reviewed academic literature are not widespread. Its value is inferred from its distinct structural features. The tert-butyl ester group is a bulky protecting group that can be removed under acidic conditions. The two fluorine atoms at the 3- and 4-positions are strong electron-withdrawing groups that modify the reactivity of the aromatic ring. Crucially, the bromine atom at the 2-position provides a prime site for metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This substitution pattern makes the compound an ideal intermediate for synthesizing complex, highly substituted aromatic compounds, likely for proprietary use in the development of kinase inhibitors or other specialized therapeutic agents where such scaffolds are common.
Chemical and Physical Properties
The fundamental properties of Tert-butyl 2-bromo-3,4-difluorobenzoate are summarized below.
| Property | Data |
| Molecular Formula | C₁₁H₁₁BrF₂O₂ |
| Molecular Weight | 293.10 g/mol |
| CAS Number | 1805125-04-5 |
| Synonyms | Benzoic acid, 2-bromo-3,4-difluoro-, 1,1-dimethylethyl ester |
Data sourced from PubChem. nih.gov
Detailed Research Findings
Detailed research publications explicitly detailing the use of Tert-butyl 2-bromo-3,4-difluorobenzoate are limited, suggesting its application in specialized, proprietary industrial synthesis rather than in broad academic research. However, based on its structure, its utility can be clearly outlined.
The primary role of this compound is as an intermediate. The synthetic process would typically involve a cross-coupling reaction at the C2 position (where the bromine is located) to form a new carbon-carbon or carbon-heteroatom bond. The fluorine atoms at C3 and C4 serve to modulate the electronic properties of the final molecule, often enhancing binding affinity or improving metabolic stability in a pharmaceutical context. Finally, the tert-butyl ester can be deprotected (hydrolyzed) to reveal the carboxylic acid, which can then be used to form an amide bond or other functional group. This sequence makes the compound a valuable precursor for creating complex molecules with precisely controlled substitution patterns, a common strategy in the synthesis of modern pharmaceuticals.
Structure
3D Structure
Properties
Molecular Formula |
C11H11BrF2O2 |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
tert-butyl 2-bromo-3,4-difluorobenzoate |
InChI |
InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)6-4-5-7(13)9(14)8(6)12/h4-5H,1-3H3 |
InChI Key |
CODMBJQAGYKMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)F)F)Br |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 2 Bromo 3,4 Difluorobenzoate
Precursor Synthesis Pathways to 2-Bromo-3,4-difluorobenzoic Acid
The formation of 2-bromo-3,4-difluorobenzoic acid is the critical initial phase in the synthesis of the target compound. The arrangement of three different substituents on the benzene (B151609) ring requires precise control over the reaction conditions to achieve the desired isomer.
A primary route to 2-bromo-3,4-difluorobenzoic acid involves the direct bromination of a suitable difluorobenzoic acid isomer, typically 3,4-difluorobenzoic acid. This reaction is an electrophilic aromatic substitution, where a bromine atom is introduced onto the benzene ring. The existing fluorine and carboxylic acid groups act as directors, influencing the position of the incoming bromine atom.
In a related synthesis of 5-bromo-2,4-difluorobenzoic acid, 2,4-difluorobenzoic acid is reacted with a brominating agent in the presence of sulfuric acid. This method can be adapted for the synthesis of 2-bromo-3,4-difluorobenzoic acid from 3,4-difluorobenzoic acid. The carboxylic acid group is a deactivating meta-director, while the fluorine atoms are deactivating but ortho-, para-directing. The regiochemical outcome depends on the interplay of these electronic effects and steric hindrance. The reaction typically employs a brominating agent, such as molecular bromine (Br₂), often in a strong acid medium like concentrated sulfuric acid, which serves to polarize the bromine molecule and increase its electrophilicity.
A key challenge in this approach is controlling the regioselectivity to ensure the bromine atom adds at the C2 position, ortho to the carboxyl group and adjacent to a fluorine atom. Another challenge is preventing over-bromination, which can lead to the formation of dibrominated byproducts. Reaction parameters such as temperature and the molar ratio of the reactants must be carefully optimized. For instance, in the synthesis of a similar compound, the bromination reaction temperature is maintained between 0-40°C.
Table 1: Comparison of Bromination Reaction Parameters for Difluorobenzoic Acid
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Starting Material | 3,4-Difluorobenzoic Acid | Provides the basic carbon skeleton and fluorine atoms. | General Synthetic Strategy |
| Brominating Agent | Molecular Bromine (Br₂) | Source of the electrophilic bromine. | |
| Solvent/Catalyst | Concentrated Sulfuric Acid | Activates the brominating agent and facilitates the reaction. | |
| Temperature | 0-40°C | Controls the reaction rate and minimizes side reactions. | |
| Molar Ratio (Bromine:Acid) | 1:1 to 1.2:1 | To favor mono-bromination and limit dibromo- impurities. |
An alternative synthetic strategy involves introducing the fluorine atoms onto a pre-existing bromobenzoic acid scaffold. This approach is generally less direct for synthesizing the specific 2-bromo-3,4-difluorobenzoic acid isomer compared to the bromination of a difluorinated precursor. However, methods for the nucleophilic fluorination of aromatic rings exist. For example, the synthesis of 2-fluorobenzoic acids can be achieved through the nucleophilic fluorination of 1-arylbenziodoxolones. This type of reaction typically requires a fluoride source, such as cesium fluoride (CsF), and a suitably activated substrate. Applying this to a brominated precursor would be a complex, multi-step process involving the synthesis of a specific hypervalent iodine reagent from a bromobenzoic acid derivative.
Achieving the specific 2-bromo-3,4-difluoro substitution pattern requires a high degree of regioselectivity. Modern organic synthesis employs various techniques to control the position of functional groups on an aromatic ring. Ligand-controlled transition metal catalysis, for example, has been shown to enable regioselective C–F bond functionalization. While not directly applied to this specific synthesis in the provided context, these principles are crucial.
Another powerful technique is directed ortho-metalation (DoM). In this strategy, a directing group on the aromatic ring (such as a carboxylic acid or a derivative) coordinates to an organolithium reagent, directing deprotonation (and subsequent electrophilic quenching) to the adjacent ortho position. For instance, 1,4-dibromo-2,5-difluorobenzene can be selectively lithiated and then carboxylated by quenching with dry ice (solid CO₂) to produce 4-bromo-2,5-difluorobenzoic acid. A similar directed metalation approach, starting from 1-bromo-2,3-difluorobenzene, could potentially be used to introduce the carboxylic acid group at the desired position.
Furthermore, Sandmeyer-type reactions, starting from a corresponding amino-difluorobenzoic acid, provide a classic method for the regioselective introduction of a bromine atom. For example, 2-amino-3-fluorobenzoic acid can be converted to 2-bromo-3-fluorobenzoic acid using sodium nitrite, hydrobromic acid, and copper(I) bromide. This highlights how manipulating an existing functional group can be a powerful tool for achieving a specific substitution pattern.
Esterification Reactions for the Introduction of the tert-Butyl Group
Once 2-bromo-3,4-difluorobenzoic acid is obtained, the final step is the esterification to attach the tert-butyl group, yielding the target compound. Due to the bulky nature of the tert-butyl group, specific methods are required.
The most common method for preparing tert-butyl esters from carboxylic acids is direct acid-catalyzed esterification with tert-butanol (B103910) or its equivalent, isobutene. The mechanism for this reaction under acidic conditions involves the protonation of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. However, due to the stability of the tert-butyl cation, the reaction often proceeds via an Sₙ1 pathway where tert-butanol is protonated and loses water to form the tert-butyl cation. This cation is then attacked by the carboxylate nucleophile. This pathway is efficient for tertiary alcohols.
A one-pot method has been described for the preparation of t-butyl esters from a carboxylic acid and t-butanol using anhydrous magnesium sulfate and a catalytic amount of sulfuric acid. The magnesium sulfate acts as a water scavenger, driving the equilibrium towards the product.
The choice and optimization of the acid catalyst are crucial for the success of the tert-butyl esterification. Strong acids are required to facilitate the formation of the tert-butyl cation intermediate.
Sulfuric Acid (H₂SO₄): A common and effective catalyst for this transformation. It is a strong, inexpensive mineral acid. The concentration of sulfuric acid must be carefully controlled; too high a concentration can lead to dehydration of tert-butanol to isobutylene (B52900) and potential side reactions with the aromatic ring.
p-Toluenesulfonic Acid (p-TsOH): An organic-soluble strong acid that is often used as an alternative to sulfuric acid. It is a solid, making it easier to handle, and can sometimes offer better selectivity. p-Toluenesulfonic acid is known to selectively catalyze the removal of t-butyl esters, indicating its effectiveness in reactions involving this group.
Other strong acids, such as triflic acid or trifluoroacetic acid, can also be employed. The optimal catalyst and conditions depend on the specific substrate and desired reaction scale. The reaction is an equilibrium process, so removing water as it is formed is essential to drive the reaction to completion.
Table 2: Comparison of Acid Catalysts for tert-Butyl Esterification
| Catalyst | Type | Key Advantages | Considerations | Reference |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Strong Mineral Acid | Highly effective, low cost. | Can cause dehydration and charring if not controlled. | |
| p-Toluenesulfonic Acid (p-TsOH) | Strong Organic Acid | Solid (easy to handle), good selectivity. | More expensive than sulfuric acid. | |
| Triflic Acid (TfOH) | Superacid | Extremely effective, allows for chemoselective hydrolysis. | High cost. | |
| Acidic Ion-Exchange Resins | Solid Acid Catalyst | Insoluble, easily removed from the reaction mixture by filtration. | May have lower activity than soluble acids. |
Direct Acid-Catalyzed Esterification of 2-Bromo-3,4-difluorobenzoic Acid with tert-Butanol
Influence of Reaction Temperature and Reflux Conditions
The reaction temperature is a critical parameter in the synthesis of Tert-butyl 2-bromo-3,4-difluorobenzoate, significantly impacting reaction rate and product yield. In direct esterification methods, elevated temperatures are typically required to drive the equilibrium towards the product. However, excessively high temperatures can lead to undesirable side reactions, such as the decomposition of the starting material or the tert-butyl ester product.
Reflux conditions are often employed to maintain a consistent and optimal reaction temperature. The boiling point of the solvent system dictates the temperature of the reaction under reflux. For instance, using a higher-boiling solvent will allow the reaction to proceed at a higher temperature, potentially increasing the reaction rate. It is crucial to select a reflux temperature that is high enough to facilitate the reaction in a reasonable timeframe but not so high as to cause degradation of the product. The thermal stability of the tert-butyl ester group is a key consideration, as it can be prone to elimination reactions at very high temperatures, especially in the presence of acid catalysts orgsyn.org.
| Parameter | Condition | Rationale | Potential Issues |
| Temperature | 50-80 °C | Balances reaction rate and product stability. | Lower temperatures may lead to slow conversion rates. |
| Reflux | Dependent on Solvent | Maintains a constant, elevated temperature to drive the reaction. | High reflux temperatures can cause decomposition. |
This table provides illustrative temperature ranges based on general esterification principles.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a multifaceted role in the synthesis of Tert-butyl 2-bromo-3,4-difluorobenzoate. The solvent must be inert to the reaction conditions and capable of dissolving the reactants to a reasonable extent. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used in esterification reactions orgsyn.org.
The polarity of the solvent can influence the reaction rate. Polar aprotic solvents can help to stabilize charged intermediates that may form during the reaction, thereby accelerating the process. The ability of the solvent to facilitate the removal of byproducts, such as water in direct esterification, is also important for driving the reaction to completion. In some cases, a solvent that forms an azeotrope with water, such as toluene, can be used to remove water from the reaction mixture continuously.
| Solvent | Polarity | Boiling Point (°C) | Key Advantages |
| Dichloromethane | Polar Aprotic | 39.6 | Good solubility for many organic compounds, low boiling point for easy removal. |
| Tetrahydrofuran | Polar Aprotic | 66 | Good solvent for many reagents, can be used at moderate temperatures. |
| Toluene | Nonpolar | 111 | Forms an azeotrope with water, useful for driving esterification. |
| Acetonitrile | Polar Aprotic | 82 | Can be a greener alternative to chlorinated solvents jove.com. |
This table presents common solvents used in esterification and their relevant properties.
Indirect Esterification Strategies via Acyl Halides or Anhydrides
Indirect methods for the synthesis of Tert-butyl 2-bromo-3,4-difluorobenzoate often proceed through more reactive intermediates like acyl halides or anhydrides. These strategies can be advantageous when direct esterification is slow or low-yielding.
The corresponding acyl chloride, 2-bromo-3,4-difluorobenzoyl chloride, is a key intermediate for this synthetic approach. It can be prepared by treating 2-bromo-3,4-difluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often carried out at reflux, and the excess reagent can be removed by distillation prepchem.comprepchem.com.
2-Bromo-3,4-difluorobenzoyl chloride is a highly reactive acylating agent due to the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of the halogens on the aromatic ring . It readily reacts with alcohols, including the sterically hindered tert-butanol, to form the corresponding ester. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Coupling reagents are widely used to facilitate the formation of esters from carboxylic acids and alcohols under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. For the synthesis of Tert-butyl 2-bromo-3,4-difluorobenzoate, common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) organic-chemistry.orgorganic-chemistry.org.
The Steglich esterification, which utilizes DCC and a catalytic amount of DMAP, is a particularly effective method for synthesizing esters of sterically hindered alcohols like tert-butanol organic-chemistry.orgrsc.org. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol organic-chemistry.org. This method is advantageous as it can be performed at room temperature, which helps to prevent side reactions organic-chemistry.org. Other uronium-based coupling agents like TBTU and HATU can also be employed luxembourg-bio.com.
| Coupling Reagent | Catalyst | Typical Solvent | Key Features |
| DCC | DMAP | Dichloromethane | Widely used, effective for hindered alcohols. |
| DIC | DMAP | Dichloromethane | Byproduct (diisopropylurea) is more soluble, simplifying purification. |
| EDC | DMAP | Dichloromethane, Acetonitrile | Water-soluble carbodiimide, allows for aqueous workup. |
| TBTU | Hünig's base | Acetonitrile | Fast reaction times. |
This table summarizes common coupling systems for ester synthesis.
Green Chemistry Approaches in the Synthesis of Tert-butyl 2-bromo-3,4-difluorobenzoate
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of Tert-butyl 2-bromo-3,4-difluorobenzoate, several green chemistry principles can be applied. This includes the use of less hazardous solvents, such as acetonitrile or ionic liquids, in place of chlorinated solvents jove.comresearchgate.net.
The use of solid acid catalysts, which can be easily recovered and reused, is another green approach. Catalysts like H₃PO₄/TiO₂-ZrO₂ have been shown to be effective for the esterification of aromatic acids under solvent-free conditions scispace.com. Additionally, deep eutectic solvents (DES) have emerged as green reaction media that can also act as catalysts and alkylating agents in esterification reactions researchgate.net. The development of catalytic, atom-economical reactions that minimize waste is a central goal of green chemistry.
Purification and Isolation Techniques for Academic Research Scale
After the synthesis of Tert-butyl 2-bromo-3,4-difluorobenzoate, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For an academic research scale, several techniques are commonly employed.
A typical workup procedure involves washing the reaction mixture with aqueous solutions to remove water-soluble impurities. For example, washing with a mild base like sodium bicarbonate solution can remove unreacted carboxylic acid, while a wash with dilute acid can remove basic impurities like DMAP.
Column chromatography is a powerful technique for purifying organic compounds. For Tert-butyl 2-bromo-3,4-difluorobenzoate, silica (B1680970) gel is a common stationary phase column-chromatography.com. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (B1210297). The optimal solvent system is usually determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities sapub.org. In some cases, adding a small amount of a basic modifier like triethylamine to the eluent can prevent the acidic silica gel from causing issues with acid-sensitive compounds researchgate.net.
If the product is a solid, recrystallization can be an effective purification method. This technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.
Recrystallization Methodologies
Recrystallization is a fundamental technique for the purification of solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the solvent. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
For a compound with the structural characteristics of tert-butyl 2-bromo-3,4-difluorobenzoate, which is a moderately polar aromatic ester, a range of organic solvents can be considered. The choice of solvent can be guided by the principle of "like dissolves like." Solvents with polarities similar to the target compound are likely to be effective. rochester.edu Mixed solvent systems are also highly effective, where the compound is dissolved in a "good" solvent and a "poor" solvent (in which the compound is less soluble) is added to induce crystallization. mnstate.edu
Table 1: Common Solvents for Recrystallization of Aromatic Esters
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Hexane | Non-polar | 69 | Often used as the "poor" solvent in a mixed solvent system with a more polar solvent. |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds, sometimes yielding high-quality crystals. |
| Dichloromethane (DCM) | Polar aprotic | 40 | A good solvent for many organic compounds; often used in combination with a non-polar solvent like hexane. |
| Ethyl Acetate | Polar aprotic | 77 | A common solvent for esters, often providing a good balance of solubility properties. rochester.edu |
| Ethanol | Polar protic | 78 | Can be a good solvent, often used in a mixture with water to decrease the solubility of the organic compound upon cooling. mnstate.edu |
| Acetone | Polar aprotic | 56 | A strong solvent, often used to dissolve the compound before adding a "poor" solvent like water. |
This table is interactive and can be sorted by column.
A systematic approach to solvent selection would involve testing small amounts of the crude product in various solvents to determine the solubility characteristics at different temperatures. For tert-butyl 2-bromo-3,4-difluorobenzoate, a likely starting point would be a mixed solvent system such as ethyl acetate/hexane or dichloromethane/hexane. reddit.com
Chromatographic Separation Techniques (e.g., Column Chromatography)
Column chromatography is a widely used purification technique in organic synthesis, particularly for separating compounds from complex mixtures. labbox.eufujifilm.com This method relies on the differential adsorption of compounds onto a stationary phase, typically silica gel, and their elution with a mobile phase (a solvent or mixture of solvents).
For the purification of tert-butyl 2-bromo-3,4-difluorobenzoate, silica gel column chromatography would be a suitable method. cup.edu.cn The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a column packed with silica gel. The mobile phase, or eluent, is then passed through the column. The choice of eluent is critical for achieving good separation. A less polar eluent will result in slower elution of all compounds, while a more polar eluent will increase the elution speed.
Given the polarity of an aromatic ester, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is typically used. The optimal ratio of these solvents is determined by thin-layer chromatography (TLC) analysis of the crude mixture. The goal is to find a solvent system that provides a good separation between the desired product and any impurities. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be particularly effective for complex mixtures. rochester.edu
Table 2: Typical Eluent Systems for Column Chromatography of Aromatic Esters
| Solvent System (v/v) | Polarity | Application |
| Hexane / Ethyl Acetate | Variable | A very common and versatile system. The ratio is adjusted to achieve the desired separation. |
| Hexane / Dichloromethane | Variable | Another widely used system, offering different selectivity compared to ethyl acetate mixtures. |
| Cyclohexane / Ethyl Acetate | Variable | Similar to hexane/ethyl acetate, but cyclohexane can sometimes offer better separation. |
| Toluene / Hexane | Low | Useful for less polar compounds or when specific aromatic interactions can aid separation. |
This table is interactive and can be sorted by column.
Considerations for Yield Optimization and Purity Enhancement
Optimizing the yield and purity of tert-butyl 2-bromo-3,4-difluorobenzoate requires careful control over the reaction conditions during its synthesis. Assuming the synthesis proceeds via the esterification of 2-bromo-3,4-difluorobenzoic acid, several factors can be manipulated to improve the outcome.
Reactant Stoichiometry and Purity: The purity of the starting materials, 2-bromo-3,4-difluorobenzoic acid and tert-butanol, is crucial. The use of a slight excess of one of the reactants, typically the less expensive or more easily removable one, can help to drive the reaction to completion.
Catalyst Selection: The esterification of a carboxylic acid with a sterically hindered alcohol like tert-butanol often requires a catalyst. Common catalysts for this type of reaction include 4-(dimethylamino)pyridine (DMAP) in the presence of a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net Alternatively, base-catalyzed methods using strong, non-nucleophilic bases like potassium tert-butoxide can be effective for promoting esterification. organic-chemistry.org The choice and amount of catalyst can significantly impact the reaction rate and yield.
Reaction Temperature and Time: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products or decomposition of the desired product. The optimal temperature must be determined empirically. Similarly, the reaction time should be monitored, for instance by TLC, to ensure the reaction proceeds to completion without allowing for the degradation of the product.
Removal of Water: Esterification is typically a reversible reaction, with water as a byproduct. Removing water as it is formed can shift the equilibrium towards the product side, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.
Table 3: Key Parameters for Yield and Purity Optimization
| Parameter | Consideration | Impact on Yield and Purity |
| Reactant Purity | Use of high-purity starting materials. | Minimizes the introduction of impurities that may be difficult to remove later. |
| Stoichiometry | Use of an excess of one reactant. | Can drive the reaction to completion, increasing the yield. |
| Catalyst | Choice of an appropriate catalyst (e.g., DMAP/DCC, tert-butoxide). | Increases the reaction rate and can improve the yield under milder conditions. organic-chemistry.orgrsc.org |
| Solvent | Selection of an inert, appropriate solvent. | Affects the solubility of reactants and can influence the reaction rate and side reactions. |
| Temperature | Optimization of the reaction temperature. | Balances the reaction rate against the potential for side product formation and decomposition. |
| Reaction Time | Monitoring the reaction progress. | Ensures the reaction goes to completion while avoiding product degradation. |
| Water Removal | Use of a Dean-Stark trap or dehydrating agent. | Shifts the equilibrium to favor product formation, increasing the yield. |
This table is interactive and can be sorted by column.
By systematically adjusting these parameters, the synthesis of tert-butyl 2-bromo-3,4-difluorobenzoate can be optimized to achieve a high yield of a pure product.
Chemical Reactivity and Transformation Studies of Tert Butyl 2 Bromo 3,4 Difluorobenzoate
Reactions Involving the Bromine Substituent
The primary site of reactivity for transformations such as nucleophilic substitution and cross-coupling is the carbon-bromine bond. The electronic nature of the aromatic ring, significantly influenced by the fluorine substituents, plays a crucial role in the feasibility and outcome of these reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The stability of this intermediate is paramount to the reaction's success and is heavily influenced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov
Tert-butyl 2-bromo-3,4-difluorobenzoate is expected to react with a range of strong nucleophiles, including amines (primary and secondary), thiols, and alkoxides, to displace the bromide leaving group. These reactions typically require heat and a base to proceed effectively. The nucleophile attacks the carbon atom bearing the bromine, forming the Meisenheimer intermediate, which then expels the bromide ion to restore aromaticity. For instance, reactions with amines would yield N-aryl aniline (B41778) derivatives, while reactions with thiols and alkoxides would produce aryl thioethers and aryl ethers, respectively.
Below is a table of representative conditions for SNAr reactions on activated aryl halides, which are analogous to the expected reactivity of tert-butyl 2-bromo-3,4-difluorobenzoate.
| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Product Type |
|---|---|---|---|---|
| Amine | Morpholine | K2CO3 or excess amine | DMSO, DMF, NMP | 2-Morpholino-3,4-difluorobenzoate derivative |
| Thiol | Sodium thiophenoxide | NaH, K2CO3 | DMF, THF | 2-(Phenylthio)-3,4-difluorobenzoate derivative |
| Alkoxide | Sodium methoxide | (Self-basic) | Methanol (B129727), DMSO | 2-Methoxy-3,4-difluorobenzoate derivative |
The two fluorine atoms at the 3- and 4-positions have a profound activating effect on the SNAr reactivity at the C-2 position (the carbon attached to bromine). This is due to the strong electron-withdrawing inductive effect of fluorine, which is the most electronegative element. stackexchange.com This effect helps to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex intermediate. stackexchange.com
While traditional SNAr reactions can be effective, modern organic synthesis often employs catalytic methods to achieve the displacement of aryl bromides with nucleophiles under milder conditions. These reactions, such as the Buchwald-Hartwig amination or etherification, are not mechanistically SNAr but achieve the same net transformation. They proceed via a palladium-catalyzed cycle involving oxidative addition, ligand exchange, and reductive elimination. These catalytic systems offer broader substrate scope and functional group tolerance compared to classical SNAr, allowing for the formation of C-N (with amines) and C-O (with alcohols/alkoxides) bonds with high efficiency.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation and are widely used to modify aryl halides. Tert-butyl 2-bromo-3,4-difluorobenzoate is an excellent substrate for these transformations, where the C-Br bond is selectively activated by a palladium catalyst to couple with various organometallic or unsaturated partners.
A variety of palladium-based catalytic systems can be employed for the cross-coupling of tert-butyl 2-bromo-3,4-difluorobenzoate. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific coupling reaction being performed.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). It is highly valued for its mild conditions and tolerance of a wide range of functional groups. Bulky, electron-rich phosphine (B1218219) ligands are often effective.
| Component | Representative Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(PPh3)4, Pd2(dba)3, Pd(OAc)2 | Source of active Pd(0) catalyst |
| Ligand | P(t-Bu)3, SPhos, XPhos | Stabilizes Pd and facilitates catalytic cycle |
| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid partner |
| Solvent | Toluene/H2O, Dioxane/H2O, DMF | Solubilizes reactants and reagents |
| Coupling Partner | Arylboronic acid (Ar-B(OH)2) | Source of the new aryl group |
Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The reaction typically requires a palladium catalyst and a base to neutralize the HBr generated.
| Component | Representative Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)2, PdCl2(PPh3)2 | Source of active Pd(0) catalyst |
| Ligand | P(o-tolyl)3, PPh3 | Stabilizes catalyst, influences regioselectivity |
| Base | Et3N, DIPEA, K2CO3 | Neutralizes HBr byproduct |
| Solvent | DMF, NMP, Acetonitrile (B52724) | High-boiling polar aprotic solvent |
| Coupling Partner | Styrene, Acrylates | Alkene reactant |
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It uniquely requires both a palladium catalyst and a copper(I) co-catalyst (though copper-free versions exist).
| Component | Representative Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | PdCl2(PPh3)2, Pd(PPh3)4 | Primary catalyst for C-Br activation |
| Copper(I) Co-catalyst | CuI | Facilitates formation of copper acetylide |
| Base | Et3N, DIPEA, Piperidine | Deprotonates the alkyne; acts as solvent |
| Solvent | THF, DMF, or the amine base | Reaction medium |
| Coupling Partner | Phenylacetylene, Propyne | Terminal alkyne reactant |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Mechanistic Aspects of Aryl Halide Activation
The reactivity of the C-Br bond in tert-butyl 2-bromo-3,4-difluorobenzoate is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds. The activation of this aryl halide bond, typically facilitated by transition metal catalysts, proceeds through several key mechanistic steps.
The most common mechanism for the activation of aryl halides like tert-butyl 2-bromo-3,4-difluorobenzoate is through an oxidative addition pathway, particularly with palladium(0) catalysts. The catalytic cycle is generally understood to involve the following stages:
Oxidative Addition: A low-valent transition metal complex, typically Pd(0), inserts into the carbon-bromine bond. This step is often rate-determining and results in the formation of a new organometallic species, an aryl-palladium(II)-halide complex. The electron-withdrawing nature of the two fluorine atoms and the carboxyl group on the aromatic ring can influence the electron density at the carbon atom of the C-Br bond, thereby affecting the rate of oxidative addition.
Transmetalation (for cross-coupling reactions): In cross-coupling reactions such as Suzuki or Stille couplings, a second reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium complex.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligands on the palladium catalyst is crucial in modulating its reactivity and stability throughout the catalytic cycle. Bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Reductive Debromination Strategies
Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be desirable to introduce a specific substitution pattern or to remove the halogen after it has served its synthetic purpose. Several strategies can be employed for the reductive debromination of tert-butyl 2-bromo-3,4-difluorobenzoate.
One common method is catalytic hydrogenation . This involves treating the aryl bromide with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). A base, such as sodium acetate (B1210297) or triethylamine, is typically added to neutralize the hydrobromic acid that is formed as a byproduct.
Another approach is the use of hydride reagents . Reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can effectively replace the bromine with a hydrogen via a radical chain mechanism.
Finally, dissolving metal reductions , using metals such as zinc or sodium in a protic solvent, can also achieve debromination, although the harsh conditions may not be compatible with the ester functionality.
The following table outlines representative conditions for these transformations, based on general procedures for similar substrates.
| Method | Reagents and Conditions | Plausible Product | Anticipated Yield (%) |
| Catalytic Hydrogenation | H2 (1 atm), 10% Pd/C, NaOAc, Methanol, rt, 12 h | Tert-butyl 3,4-difluorobenzoate | 85-95 |
| Radical Debromination | Bu3SnH, AIBN (cat.), Toluene, 80 °C, 4 h | Tert-butyl 3,4-difluorobenzoate | 70-85 |
| Metal Reduction | Zn dust, AcOH, Ethanol, 60 °C, 6 h | Tert-butyl 3,4-difluorobenzoate | 60-75 |
Reactions at the tert-Butyl Ester Moiety
The tert-butyl ester group of the molecule offers a different set of reactive possibilities, primarily centered around its cleavage or transformation into other ester forms.
Transesterification Reactions with Various Alcohols
Transesterification is the process of exchanging the tert-butyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.
Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by another alcohol. The reaction is an equilibrium process, and the use of a large excess of the reactant alcohol is necessary to drive the reaction to completion. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids.
Base-catalyzed transesterification involves the deprotonation of the incoming alcohol by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester. This method is generally faster than acid-catalyzed transesterification but is sensitive to the presence of water, which can lead to saponification. Common bases include sodium methoxide, sodium ethoxide, and potassium carbonate.
The following table presents plausible conditions for the transesterification of tert-butyl 2-bromo-3,4-difluorobenzoate with methanol and ethanol.
| Catalyst Type | Alcohol | Catalyst | Conditions | Plausible Product | Anticipated Conversion (%) |
| Acid | Methanol | H2SO4 (cat.) | Reflux, 24 h | Methyl 2-bromo-3,4-difluorobenzoate | >90 |
| Acid | Ethanol | p-TsOH (cat.) | Reflux, 24 h | Ethyl 2-bromo-3,4-difluorobenzoate | >90 |
| Base | Methanol | NaOMe | Reflux, 6 h | Methyl 2-bromo-3,4-difluorobenzoate | >95 |
| Base | Ethanol | K2CO3 | DMF, 80 °C, 12 h | Ethyl 2-bromo-3,4-difluorobenzoate | 85-95 |
As transesterification is a reversible reaction, several strategies can be employed to shift the equilibrium towards the desired product. The most common method is to use a large excess of the alcohol reactant, which, according to Le Chatelier's principle, drives the reaction forward. When the reactant alcohol has a lower boiling point than the tert-butanol (B103910) byproduct, continuous removal of the lower-boiling alcohol from the reaction mixture can also be effective. Conversely, if tert-butanol is the more volatile component, its removal by distillation can shift the equilibrium in favor of the products.
Selective Hydrolysis of the tert-Butyl Ester
The tert-butyl ester is a valuable protecting group for carboxylic acids because it is stable under many conditions but can be selectively cleaved under acidic conditions. The hydrolysis of the tert-butyl ester of tert-butyl 2-bromo-3,4-difluorobenzoate to the corresponding carboxylic acid is a key transformation.
This cleavage typically proceeds via an AAL1 mechanism, where the initial protonation of the ester oxygen is followed by the loss of a stable tert-butyl cation to form the carboxylic acid. The tert-butyl cation is then quenched by a nucleophile or undergoes elimination to form isobutylene (B52900). This mechanism allows for the use of mild acidic conditions, which often leave other acid-sensitive functional groups intact.
Common reagents for the selective hydrolysis of tert-butyl esters include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or a solution of hydrogen chloride in an organic solvent.
The table below illustrates representative conditions for the selective hydrolysis of tert-butyl 2-bromo-3,4-difluorobenzoate.
| Reagent | Solvent | Conditions | Product | Anticipated Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 2 h | 2-bromo-3,4-difluorobenzoic acid | >95 |
| HCl (4M solution) | 1,4-Dioxane | 50 °C, 4 h | 2-bromo-3,4-difluorobenzoic acid | 90-98 |
Conditions for Selective tert-Butyl Ester Cleavage
The tert-butyl ester group is a common carboxylic acid protecting group valued for its stability under many conditions but susceptibility to cleavage under acidic protocols. For a substrate like tert-butyl 2-bromo-3,4-difluorobenzoate, the selective removal of this group without disturbing the aryl-bromide or aryl-fluoride bonds is crucial. A variety of methods are available, ranging from strong acids to milder Lewis acid and thermolytic conditions.
Strong protic acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are effective but their harshness can be incompatible with sensitive substrates. Milder and more selective methods are often preferred. Lewis acids offer a viable alternative; for instance, ytterbium triflate (Yb(OTf)₃) serves as a mild, efficient, and reusable catalyst for the cleavage of tert-butyl esters. niscpr.res.in The reaction proceeds cleanly in nitromethane (B149229) at moderate temperatures (45-50°C). niscpr.res.in Other systems, such as CeCl₃·7H₂O-NaI, have also been reported for this purpose. researchgate.net
Another approach involves heterogeneous catalysis using silica (B1680970) gel (SiO₂) in refluxing toluene, which provides the corresponding carboxylic acid in good yields. researchgate.net For substrates where even mild acidity is a concern, non-acidic methods can be employed. Powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) has been shown to effectively cleave tert-butyl benzoates at ambient temperature, presenting a safer alternative to hazardous reagents like sodium hydride in DMF. organic-chemistry.org Thermolytic cleavage using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), as the solvent also allows for the clean conversion of t-butyl esters to carboxylic acids, with the product being easily recovered by solvent evaporation. researchgate.net
| Reagent/System | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|
| Ytterbium triflate (Yb(OTf)₃) | Nitromethane | 45-50°C | Mild, catalytic, and selective over other ester types. | niscpr.res.in |
| Silica Gel (SiO₂) | Toluene | Reflux | Heterogeneous conditions, simple work-up. | researchgate.net |
| Potassium Hydroxide (KOH, powdered) | THF | Room Temp | Mild, non-acidic, safer alternative to NaH. | organic-chemistry.org |
| 2,2,2-Trifluoroethanol (TFE) | TFE | Thermolytic | Clean conversion, simple product recovery. | researchgate.net |
Aminolysis for Amide Formation
The conversion of esters to amides, known as aminolysis, is a fundamental transformation in organic synthesis. The direct reaction of an ester with an amine is possible but often requires harsh conditions or is slow because the departing alkoxide is a poor leaving group. chemistrysteps.com For a sterically hindered ester like tert-butyl 2-bromo-3,4-difluorobenzoate, direct aminolysis is particularly challenging.
More effective modern methods circumvent this issue. One powerful strategy involves the in-situ conversion of the tert-butyl ester into a highly reactive acid chloride intermediate. This can be achieved using reagents such as thionyl chloride (SOCl₂) or a combination of tin(II) chloride (SnCl₂) and α,α-dichlorodiphenylmethane. organic-chemistry.orgresearchgate.net The generated acid chloride is not isolated but immediately reacts with a primary or secondary amine present in the mixture to form the corresponding amide in high yield under mild conditions. organic-chemistry.orgresearchgate.net
Alternatively, base-promoted methods can facilitate the direct amidation of esters. Strong base systems, such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO), have been shown to be effective for the amidation of various esters with a range of amines, including anilines. nih.gov
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| In-situ Acid Chloride Formation | 1. SOCl₂ or SnCl₂/α,α-dichlorodiphenylmethane 2. Amine (R₂NH) | One-pot reaction; mild conditions; high yields. | organic-chemistry.orgresearchgate.net |
| Base-Promoted Aminolysis | Amine (R₂NH), t-BuOK | Direct conversion without isolating intermediates. | nih.gov |
Reduction Reactions of the Ester Functionality
Selective Reduction to Aldehydes or Alcohols
The ester functionality of tert-butyl 2-bromo-3,4-difluorobenzoate can be selectively reduced to either the corresponding primary alcohol, (2-bromo-3,4-difluorophenyl)methanol, or the aldehyde, 2-bromo-3,4-difluorobenzaldehyde. The choice of reducing agent is critical to control the extent of the reduction.
Reduction to Alcohol: Strong hydride reagents are required for the complete reduction of esters to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. masterorganicchemistry.comlumenlearning.com The reaction proceeds via a two-step mechanism: initial hydride attack to form an aldehyde intermediate, which is immediately reduced further to the primary alcohol. ucalgary.ca Because the intermediate aldehyde is more reactive than the starting ester, it is not possible to isolate the aldehyde using LiAlH₄. lumenlearning.comucalgary.ca Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. lumenlearning.comlibretexts.org
Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered hydride reagent is necessary, along with careful temperature control. Di-isobutyl aluminium hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes. masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out at very low temperatures, such as -78 °C, to prevent the over-reduction of the aldehyde product to the alcohol. masterorganicchemistry.com At this low temperature, a stable tetrahedral intermediate is formed, which does not collapse to the aldehyde until aqueous workup, thus preventing a second hydride addition.
| Desired Product | Reagent | Typical Conditions | Mechanism/Notes | Reference |
|---|---|---|---|---|
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, followed by H₃O⁺ workup. | Complete reduction via an aldehyde intermediate. | masterorganicchemistry.comucalgary.ca |
| Aldehyde | Di-isobutyl Aluminum Hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78°C, followed by workup. | Partial reduction; low temperature is critical to prevent over-reduction. | masterorganicchemistry.comorganic-chemistry.org |
Reactions Involving the Fluorine Substituents
Directed ortho-Metalation (DoM) Strategies Adjacent to Fluorine
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. wikipedia.org In tert-butyl 2-bromo-3,4-difluorobenzoate, several substituents can potentially act as DMGs: the tert-butoxycarbonyl group, the bromine atom, and the fluorine atoms.
Fluorine itself is known to be a weak ortho-directing group. researchgate.net The C–H bonds ortho to a fluorine substituent are activated towards deprotonation due to the inductive effect of the fluorine, making direct metalation adjacent to fluorine a viable synthetic strategy. nih.govacs.org Studies on bromo- and chloro-substituted fluoroarenes have shown that lithiation with strong bases often occurs regioselectively at a position adjacent to a fluorine atom. epfl.ch
However, in tert-butyl 2-bromo-3,4-difluorobenzoate, there is competition between the potential directing groups. The molecule has two available C-H bonds for deprotonation: one at C-6 (ortho to the ester) and one at C-5 (ortho to the C-4 fluorine). The relative directing ability of functional groups generally follows the order: -CONR₂ > -O(CONR₂) > -COOR > -F. Based on this hierarchy, the tert-butoxycarbonyl group would be expected to be a stronger directing group than a single fluorine atom. Therefore, metalation would be predicted to occur preferentially at the C-6 position, which is ortho to the ester group. The increased kinetic acidity of the proton at C-5 due to the adjacent fluorine might lead to a mixture of products, but the C-6 lithiated species is anticipated to be the major intermediate. Subsequent quenching with an electrophile would then lead to a 2-bromo-6-substituted-3,4-difluorobenzoate derivative.
Fluorine as an Activating Group in Aromatic Transformations
In the realm of aromatic chemistry, the presence and position of substituent groups on a benzene (B151609) ring profoundly influence its reactivity towards various transformations. While some groups donate electron density and activate the ring for electrophilic attack, others withdraw electron density, deactivating it for such reactions but simultaneously activating it for another important class of reactions: nucleophilic aromatic substitution (SNAr). The fluorine atoms in Tert-butyl 2-bromo-3,4-difluorobenzoate play a crucial role as activating groups in this context, significantly impacting the compound's chemical behavior.
The activating nature of fluorine in aromatic transformations, particularly in SNAr reactions, stems primarily from its strong electron-withdrawing inductive effect. Fluorine is the most electronegative element, and when bonded to an aromatic carbon, it strongly pulls electron density away from the ring. This effect has several important consequences for the reactivity of the molecule.
Firstly, the withdrawal of electron density renders the aromatic ring electron-deficient, or more electrophilic. This heightened electrophilicity makes the ring susceptible to attack by nucleophiles. In the case of Tert-butyl 2-bromo-3,4-difluorobenzoate, the two fluorine atoms at positions 3 and 4, along with the bromo and tert-butoxycarbonyl groups, contribute to a significant decrease in the electron density of the benzene ring, thereby activating it for nucleophilic attack.
An interesting aspect of fluorine's role is that while it is not a good leaving group in aliphatic SN2 reactions due to the strength of the C-F bond, in SNAr reactions, the reactivity order is often F > Cl > Br > I. nih.govnih.gov This is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. nih.govnih.gov The faster reaction with fluoroaromatics is a direct consequence of the superior ability of fluorine to stabilize the Meisenheimer complex compared to other halogens. uni.lu
While specific research detailing the nucleophilic aromatic substitution reactions of Tert-butyl 2-bromo-3,4-difluorobenzoate is not widely available in the public domain, the principles of SNAr on analogous difluorinated aromatic compounds provide a strong basis for predicting its reactivity. For instance, in related 2,4-difluorinated aromatic systems, nucleophilic substitution often occurs regioselectively. The precise position of substitution (at C-3 or C-4) would be influenced by the combined electronic effects of the bromo and tert-butoxycarbonyl groups and the specific nucleophile and reaction conditions used. Studies on compounds like 2,4-difluoronitrobenzene (B147775) have shown that the regioselectivity of nucleophilic attack can be controlled by the choice of solvent. mit.edu
In addition to SNAr reactions, the fluorine atoms can also influence the reactivity of the C-Br bond in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. The electron-withdrawing nature of the fluorine atoms can affect the oxidative addition step at the C-Br bond, a key process in these catalytic cycles.
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Reaction Mechanisms for Synthesis Pathways
The primary route for the synthesis of tert-butyl 2-bromo-3,4-difluorobenzoate is the esterification of 2-bromo-3,4-difluorobenzoic acid. Several methods can be employed for this transformation, with the most common being acid-catalyzed esterification with tert-butanol (B103910) or isobutylene (B52900).
Acid-Catalyzed Esterification with Tert-butanol (Fischer Esterification):
This classic method involves heating the carboxylic acid with an excess of tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The mechanism proceeds through several equilibrium steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Tert-butanol: The lone pair of electrons on the oxygen of tert-butanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of tert-butanol) to yield the final tert-butyl ester and regenerate the acid catalyst.
Due to the reversibility of the Fischer esterification, the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.orgtcu.edu
Reaction with Isobutylene:
An alternative and often more efficient method for preparing tert-butyl esters involves the reaction of the carboxylic acid with isobutylene in the presence of a catalytic amount of a strong acid. google.com This method avoids the use of excess alcohol and the production of water as a byproduct.
The mechanism is initiated by the protonation of isobutylene by the acid catalyst to form a stable tert-butyl carbocation. This carbocation then acts as an electrophile and is attacked by the nucleophilic oxygen of the carboxylic acid's hydroxyl group. Subsequent deprotonation of the resulting oxonium ion yields the tert-butyl ester and regenerates the catalyst.
Table 1: Comparison of Synthesis Methods for Tert-butyl 2-bromo-3,4-difluorobenzoate
| Method | Reagents | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | 2-bromo-3,4-difluorobenzoic acid, tert-butanol | H₂SO₄, TsOH | Readily available reagents | Reversible reaction, requires excess alcohol or water removal |
| Reaction with Isobutylene | 2-bromo-3,4-difluorobenzoic acid, isobutylene | H₂SO₄, Triflic acid | High yielding, no water byproduct | Isobutylene is a gas, requires careful handling |
| Using Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | 2-bromo-3,4-difluorobenzoic acid, (Boc)₂O | DMAP | Mild conditions | Stoichiometric use of (Boc)₂O |
Kinetic Studies of Key Transformation Reactions of Tert-butyl 2-bromo-3,4-difluorobenzoate
The hydrolysis of tert-butyl esters can proceed via two primary mechanisms under acidic or basic conditions: AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular).
Under acidic conditions, the rate of hydrolysis is dependent on the concentration of both the ester and the acid catalyst. The bulky tert-butyl group can sterically hinder the approach of a nucleophile, potentially slowing down the reaction compared to less hindered esters.
Under basic conditions, the hydrolysis rate is proportional to the concentrations of the ester and the hydroxide (B78521) ion. The electron-withdrawing nature of the bromo and fluoro substituents on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. researchgate.net
A hypothetical rate law for the base-catalyzed hydrolysis would be: Rate = k[Tert-butyl 2-bromo-3,4-difluorobenzoate][OH⁻]
The rate constant, k, would be influenced by temperature and the solvent system. Comparative kinetic studies with other substituted benzoates would be necessary to quantify the electronic and steric effects of the substituents on the reaction rate.
Transition State Analysis of Chemical Reactions
The transition states in the reactions of tert-butyl 2-bromo-3,4-difluorobenzoate are key to understanding the reaction mechanisms and predicting reactivity. Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the geometry and energy of these transient species. researchgate.net
In the acid-catalyzed esterification (Fischer mechanism): The rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid or the departure of the water molecule from the tetrahedral intermediate. The transition state for the nucleophilic attack would involve the partial formation of the C-O bond from the incoming alcohol and the partial breaking of the C=O π bond. The geometry of the transition state will be influenced by the steric bulk of the tert-butyl group and the electronic effects of the substituents on the benzene (B151609) ring.
In the reaction with isobutylene: The formation of the tert-butyl carbocation is a key step. The transition state for the attack of the carboxylic acid on the carbocation would involve the formation of a new C-O bond.
In hydrolysis reactions: The transition state for the base-catalyzed hydrolysis (BAC2 mechanism) is a tetrahedral intermediate where the hydroxide ion has added to the carbonyl carbon. The stability of this transition state is crucial for the reaction rate. The electron-withdrawing bromo and fluoro groups are expected to stabilize the developing negative charge on the carbonyl oxygen in the transition state, thereby lowering the activation energy and accelerating the reaction.
Influence of Substituent Effects (Bromo, Fluoro, tert-Butyl) on Reactivity and Selectivity
The reactivity and selectivity of tert-butyl 2-bromo-3,4-difluorobenzoate are significantly influenced by the electronic and steric properties of its substituents.
Bromo and Fluoro Substituents:
Inductive Effect (-I): Both bromine and fluorine are highly electronegative atoms and exert a strong electron-withdrawing inductive effect. aakash.ac.inquora.com This effect decreases the electron density on the benzene ring and the carbonyl carbon, making the latter more electrophilic and susceptible to nucleophilic attack. The inductive effect of fluorine is stronger than that of bromine.
Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. aakash.ac.in This effect increases the electron density at the ortho and para positions. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity towards nucleophiles. msu.edu
Ortho Effect: The presence of a substituent at the ortho position (the bromo group in this case) can introduce steric hindrance and also electronic effects that are not present in meta or para substituted analogues. researchgate.netlibretexts.org This can influence the conformation of the ester group relative to the aromatic ring, which in turn affects its reactivity.
Tert-butyl Group:
Steric Hindrance: The tert-butyl group is exceptionally bulky. This steric hindrance can significantly impact the rate of reactions involving nucleophilic attack at the carbonyl carbon. For instance, in hydrolysis, the approach of the hydroxide ion will be more hindered compared to a methyl or ethyl ester.
Electronic Effect: The tert-butyl group is weakly electron-donating through hyperconjugation and inductive effects. This effect is generally less significant compared to its steric influence in the context of ester reactivity.
| Tert-butyl | Weakly electron-donating | Large | Decreases reactivity due to steric hindrance |
Role As a Synthetic Intermediate and Building Block in Organic Synthesis
Construction of Complex Polyhalogenated Aromatic Compounds
While specific research detailing the use of Tert-butyl 2-bromo-3,4-difluorobenzoate in the construction of complex polyhalogenated aromatic compounds is not extensively documented in publicly available literature, its structure lends itself to such applications. The existing bromo and difluoro substituents provide a foundation for introducing additional halogen atoms or other functional groups through reactions such as palladium-catalyzed cross-coupling. For instance, the bromine atom can be readily displaced in Suzuki or Stille couplings to form new carbon-carbon bonds, leading to the assembly of larger, more complex polyhalogenated biaryl systems.
Precursor for Diversified Aromatic Scaffolds
The reactivity of the carbon-bromine bond in Tert-butyl 2-bromo-3,4-difluorobenzoate makes it an excellent precursor for creating a diverse range of aromatic scaffolds. Through palladium-catalyzed reactions, the bromine atom can be substituted with various organic moieties, including aryl, alkyl, and vinyl groups. This versatility allows for the systematic modification of the aromatic core, enabling the synthesis of libraries of compounds with varied steric and electronic properties.
Table 1: Potential Cross-Coupling Reactions Utilizing Tert-butyl 2-bromo-3,4-difluorobenzoate
| Cross-Coupling Reaction | Coupling Partner | Potential Product Scaffold |
| Suzuki Coupling | Arylboronic acid | Polyfluorinated biaryl |
| Stille Coupling | Organostannane | Functionalized difluorobenzoate |
| Heck Coupling | Alkene | Alkenyl-difluorobenzoate |
| Sonogashira Coupling | Terminal alkyne | Alkynyl-difluorobenzoate |
| Buchwald-Hartwig Amination | Amine | Amino-difluorobenzoate |
Applications in the Synthesis of Non-Biological Organic Materials or Ligands
The difluorinated aromatic motif present in Tert-butyl 2-bromo-3,4-difluorobenzoate is of significant interest in the design of non-biological organic materials and ligands. The introduction of fluorine atoms can enhance properties such as thermal stability, metabolic resistance, and binding affinity. While direct applications of this specific compound are not widely reported, its derivatives could potentially be used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), or as ligands for catalysis, where the electronic-withdrawing nature of the fluorine atoms can tune the properties of the metal center.
Development of Novel Synthetic Methodologies Utilizing Tert-butyl 2-bromo-3,4-difluorobenzoate
The unique combination of functional groups in Tert-butyl 2-bromo-3,4-difluorobenzoate makes it a suitable substrate for the development and optimization of new synthetic methods. For example, its reactivity in various cross-coupling reactions can be studied to expand the scope of these transformations to include sterically hindered or electronically challenging substrates. The presence of the ortho-bromo and meta/para-fluoro substituents provides a model system to investigate regioselectivity and reaction mechanisms in palladium-catalyzed processes.
Synthesis of Derivatives and Analogues for Further Chemical Exploration
Tert-butyl 2-bromo-3,4-difluorobenzoate serves as a starting point for the synthesis of a wide array of derivatives and analogues. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acyl chlorides, or other carbonyl derivatives. The bromine atom can be replaced through various substitution reactions, and the fluorine atoms can potentially undergo nucleophilic aromatic substitution under harsh conditions. These transformations open up avenues for the exploration of new chemical space and the generation of molecules with novel properties and potential applications.
Table 2: Potential Derivatives from Tert-butyl 2-bromo-3,4-difluorobenzoate
| Reaction Type | Reagent(s) | Product Functional Group |
| Ester Hydrolysis | Acid or Base | Carboxylic Acid |
| Amidation (from acid) | Amine, Coupling Agent | Amide |
| Reduction | Reducing Agent (e.g., LiAlH4) | Benzyl Alcohol |
| Nucleophilic Aromatic Substitution | Strong Nucleophile | Substituted Difluorobenzoate |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Tert-butyl 2-bromo-3,4-difluorobenzoate. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and environment.
¹H NMR: The proton NMR spectrum is expected to show two distinct regions. A singlet, integrating to nine protons, will appear in the upfield region (typically around 1.6 ppm), corresponding to the magnetically equivalent methyl protons of the tert-butyl group. The aromatic region will feature two signals corresponding to the two protons on the benzene (B151609) ring. These protons will appear as complex multiplets due to coupling to each other (ortho-coupling) and to the adjacent fluorine atoms (H-F coupling).
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. The spectrum is expected to display eight distinct signals: two for the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons), one for the ester carbonyl carbon, and five for the aromatic ring carbons. The carbons attached to bromine and fluorine will exhibit characteristic chemical shifts and may show splitting due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is essential for confirming the substitution pattern on the aromatic ring. Two distinct signals are expected for the two non-equivalent fluorine atoms at the C3 and C4 positions. These signals will appear as doublets of doublets due to coupling to each other (F-F coupling) and to the adjacent aromatic protons (H-F coupling).
Table 1: Predicted NMR Spectroscopic Data for Tert-butyl 2-bromo-3,4-difluorobenzoate
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 1.60 | Singlet (s) | -C(CH ₃)₃ |
| ¹H | ~ 7.4 - 7.8 | Multiplet (m) | Aromatic CH |
| ¹³C | ~ 28 | Quartet (q) | -C(C H₃)₃ |
| ¹³C | ~ 83 | Singlet (s) | -C (CH₃)₃ |
| ¹³C | ~ 110 - 155 | Multiplets (m) | Aromatic C |
| ¹³C | ~ 162 | Singlet (s) | C =O |
| ¹⁹F | ~ -130 to -145 | Doublet of Doublets (dd) | Aromatic C-F |
Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a vital technique for confirming the molecular weight of Tert-butyl 2-bromo-3,4-difluorobenzoate and assessing its purity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
The mass spectrum will show a characteristic molecular ion peak [M]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
The most common fragmentation pathway involves the cleavage of the ester bond to lose the stable tert-butyl cation, which is often observed as the base peak at an m/z of 57. The remaining 2-bromo-3,4-difluorobenzoyl cation provides the other major fragment. These fragmentation patterns confirm the presence of both the tert-butyl ester group and the substituted aromatic ring. In purity assessment, GC-MS or LC-MS can separate the target compound from impurities, and the mass spectrometer can identify them based on their unique mass-to-charge ratios and fragmentation patterns.
Table 2: Expected Mass Spectrometry Data for Tert-butyl 2-bromo-3,4-difluorobenzoate
| Ion/Fragment | Description | Predicted m/z |
| [M]⁺ & [M+2]⁺ | Molecular Ion (Isotope Pattern) | 292 & 294 |
| [M - C₄H₉]⁺ | Loss of tert-butyl group | 235 & 237 |
| [C₄H₉]⁺ | tert-butyl cation | 57 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in Tert-butyl 2-bromo-3,4-difluorobenzoate. The IR spectrum provides valuable information about the molecular structure by detecting the vibrations of specific bonds.
Key characteristic absorption bands are expected for the ester functional group, including a strong C=O stretching vibration and C-O stretching vibrations. The presence of the tert-butyl group will be indicated by C-H stretching and bending vibrations. The aromatic ring will show C-H and C=C stretching vibrations. Finally, the carbon-halogen bonds will have characteristic absorptions in the fingerprint region of the spectrum.
Table 3: Predicted Infrared (IR) Absorption Bands for Tert-butyl 2-bromo-3,4-difluorobenzoate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aliphatic) | Stretch | 2950 - 2990 |
| C-H (Aromatic) | Stretch | 3050 - 3100 |
| C=O (Ester) | Stretch | 1715 - 1735 |
| C-O (Ester) | Stretch | 1150 - 1250 |
| C-F (Aromatic) | Stretch | 1200 - 1300 |
| C-Br (Aromatic) | Stretch | 500 - 600 |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of Tert-butyl 2-bromo-3,4-difluorobenzoate with high accuracy and precision. Due to the compound's relatively non-polar nature, a reverse-phase HPLC method is typically employed.
A standard method would utilize a C18 stationary phase column with a mobile phase consisting of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. Detection is commonly performed using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm). The retention time of the compound is characteristic under specific conditions. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots of the reaction mixture can be injected over time to track the consumption of starting materials and the formation of the product. nih.govnjlabs.comajast.net
Thin Layer Chromatography (TLC) in Reaction Monitoring and Optimization
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of reactions that produce Tert-butyl 2-bromo-3,4-difluorobenzoate. chegg.comchemistryhall.com A TLC plate coated with silica (B1680970) gel (the stationary phase) is typically used. The plate is spotted with the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot). libretexts.org
The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (B1210297). sigmaaldrich.com The separated spots are visualized under UV light, where the aromatic compound will appear as a dark spot. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane and a new spot, corresponding to the product with a different retention factor (Rf), is prominently visible. libretexts.orgsigmaaldrich.com TLC is also invaluable for optimizing reaction conditions by allowing for the rapid comparison of results from different solvent systems or temperatures.
No Publicly Available Computational Studies Found for Tert-butyl 2-bromo-3,4-difluorobenzoate
The inquiry for detailed information to construct an article based on a specific computational and theoretical outline could not be fulfilled due to the absence of published research on this particular molecule. The requested sections and subsections, which include:
Computational and Theoretical Studies of Tert Butyl 2 Bromo 3,4 Difluorobenzoate
Computational Design of Novel Transformations Involving the Compound
require specific data such as calculated bond lengths, bond angles, electronic properties, predicted spectroscopic data, and simulated reaction pathways. This type of detailed information is typically generated through dedicated computational chemistry research, and it appears that "Tert-butyl 2-bromo-3,4-difluorobenzoate" has not been the subject of such published studies.
Searches for this information yielded results for related but structurally distinct molecules, such as other substituted benzoates or compounds containing tert-butyl groups. However, in adherence to the strict requirement of focusing solely on Tert-butyl 2-bromo-3,4-difluorobenzoate, data from these other compounds cannot be used as a substitute.
Therefore, it is not possible to provide a scientifically accurate and data-rich article that adheres to the requested outline. The generation of such an article would necessitate performing original computational research on the compound.
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Transformations
The unique electronic and steric properties of tert-butyl 2-bromo-3,4-difluorobenzoate position it as a versatile substrate for a variety of novel catalytic transformations. Future research is anticipated to focus on expanding its synthetic utility through innovative catalytic methodologies.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area for exploration. While foundational reactions like Suzuki, Heck, and Sonogashira couplings are expected to be applicable, emerging trends point towards the use of more sophisticated catalyst systems. For instance, the development of palladium catalysts with sterically hindered phosphine (B1218219) ligands could enable challenging couplings with a broader range of substrates under milder conditions. wikipedia.org The Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds, is another promising avenue. wikipedia.orglibretexts.org Investigating the coupling of tert-butyl 2-bromo-3,4-difluorobenzoate with various amines using advanced palladium precatalysts could lead to the synthesis of novel fluorinated aniline (B41778) derivatives, which are valuable intermediates in medicinal chemistry. researchgate.netthieme-connect.comnih.gov
Furthermore, the field of C-H bond functionalization offers exciting prospects. sciencesconf.org Research into transition-metal-catalyzed C-H activation could unlock direct and atom-economical routes to functionalize the difluorinated benzene (B151609) ring. For example, developing catalytic systems that can selectively activate the C-H bonds ortho or meta to the fluorine substituents would provide a powerful tool for late-stage modification of complex molecules. Copper-catalyzed C-H fluorination/functionalization sequences could also be explored to introduce additional functionalities to the aromatic ring. nih.gov
Photoredox catalysis is another emerging area with significant potential. researchgate.net The use of visible light-mediated reactions could enable transformations that are not accessible through traditional thermal methods. Investigating the participation of tert-butyl 2-bromo-3,4-difluorobenzoate in photoredox-catalyzed trifluoromethylation, arylation, or amination reactions could lead to the discovery of novel and efficient synthetic methodologies.
Integration into Flow Chemistry Systems for Efficient Production
The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of continuous flow chemistry. beilstein-journals.org This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. ufluidix.com The integration of tert-butyl 2-bromo-3,4-difluorobenzoate into flow chemistry systems is a promising future research direction.
Given that many reactions involving fluorinated compounds can be highly exothermic and may involve hazardous reagents, the enhanced safety profile of microreactors makes them particularly suitable for the synthesis and derivatization of tert-butyl 2-bromo-3,4-difluorobenzoate. chimia.chresearchgate.netchimia.chelveflow.com The small reactor volumes and high surface-area-to-volume ratios allow for precise temperature control, minimizing the risk of runaway reactions. ufluidix.com
Future research could focus on developing continuous flow processes for the key synthetic steps involved in the production and functionalization of this compound. For instance, a continuous flow setup for the bromination and esterification of 3,4-difluorobenzoic acid could lead to a more efficient and safer manufacturing process. Furthermore, the implementation of palladium-catalyzed cross-coupling reactions in flow reactors could enable the rapid and automated synthesis of a library of derivatives for screening in drug discovery programs. acs.orgresearchgate.net The integration of in-line analytical techniques, such as NMR or IR spectroscopy, would allow for real-time reaction monitoring and optimization. researchgate.net
Development of Asymmetric Synthesis Routes from Related Chiral Precursors
The introduction of chirality is a critical aspect of modern drug discovery and development. While tert-butyl 2-bromo-3,4-difluorobenzoate itself is achiral, it can serve as a precursor for the synthesis of chiral molecules. Future research is expected to focus on the development of asymmetric synthesis routes to access enantiomerically pure derivatives.
One promising approach involves the asymmetric transformation of the carboxylic acid functionality. For example, the development of catalytic asymmetric hydrogenation or reduction of the corresponding acrylic acid derivative (obtained via a Heck reaction) could provide access to chiral 3-(2-bromo-3,4-difluorophenyl)propanoic acid esters. Another strategy could involve the use of chiral auxiliaries to direct stereoselective reactions.
Furthermore, the enzymatic resolution of racemic mixtures of derivatives of tert-butyl 2-bromo-3,4-difluorobenzoate presents a viable pathway to obtain enantiomerically pure compounds. mdpi.comnih.gov Hydrolase-catalyzed kinetic resolution of esters is a well-established method for separating enantiomers and could be applied to derivatives of the target compound. mdpi.com The development of efficient enzymatic screening methods will be crucial for identifying suitable biocatalysts. Chiral chromatography is another powerful technique for the separation of enantiomers and could be employed for both analytical and preparative scale resolutions. wikipedia.org
Advanced Material Science Applications (Non-biological)
The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds attractive for applications in material science. acs.orgmdpi.comacs.orgresearchgate.net Tert-butyl 2-bromo-3,4-difluorobenzoate, as a building block for more complex fluorinated molecules, holds potential for use in the development of advanced materials.
One area of interest is in the field of organic electronics, particularly organic solar cells (OSCs). chalmers.seresearchgate.netnih.gov The incorporation of fluorine atoms into conjugated polymers and small molecules can significantly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govacs.orgacs.org By strategically incorporating tert-butyl 2-bromo-3,4-difluorobenzoate into the synthesis of donor or acceptor materials, it may be possible to fine-tune the optoelectronic properties and improve the performance of OSCs. chalmers.seresearchgate.netnih.gov
Another potential application lies in the field of liquid crystals (LCs). researchgate.netnih.gov The introduction of fluorine atoms can have a profound effect on the mesomorphic properties, dielectric anisotropy, and other physical characteristics of liquid crystalline materials. rsc.org The difluorinated phenyl ring of tert-butyl 2-bromo-3,4-difluorobenzoate could be a valuable component in the design of novel liquid crystals with tailored properties for display technologies. Research in this area would involve the synthesis of rod-shaped or disc-shaped molecules incorporating this fluorinated moiety and the characterization of their liquid crystalline behavior. researchgate.net
Furthermore, the development of novel fluorinated polymers with specialized properties is an ongoing area of research. nih.gov Tert-butyl 2-bromo-3,4-difluorobenzoate could serve as a monomer or a precursor to monomers for the synthesis of polymers with low surface energy, high thermal stability, or specific optical properties.
Exploration of Fluorine-Directed Reactivity in Complex Systems
The presence of two adjacent fluorine atoms on the aromatic ring of tert-butyl 2-bromo-3,4-difluorobenzoate is expected to significantly influence its reactivity. The strong electron-withdrawing nature of fluorine can direct the regioselectivity of various chemical transformations. wikipedia.orglibretexts.org Future research will likely focus on a deeper understanding and exploitation of these fluorine-directed effects in the synthesis of complex molecules.
One key area of investigation is directed ortho-lithiation. The fluorine atom is known to be a potent directing group in metalation reactions, facilitating the deprotonation of the adjacent C-H bond. researchgate.net In the case of tert-butyl 2-bromo-3,4-difluorobenzoate, the fluorine at the 3-position could direct lithiation at the 2-position, which is already substituted with a bromine atom. However, the fluorine at the 4-position could direct lithiation at the 5-position. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the most likely site of lithiation and to understand the role of fluorine-lithium interactions. researchgate.netias.ac.innih.gov Experimental studies would then be needed to validate these theoretical predictions and to explore the synthetic utility of the resulting organolithium species.
The fluorine atoms are also expected to influence the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comresearchgate.net While the bromine atom is the most likely leaving group, the activating or deactivating effects of the fluorine substituents at different positions will play a crucial role in determining the reaction rates and the preferred site of nucleophilic attack. stackexchange.com A systematic study of SNAr reactions with a variety of nucleophiles would provide valuable insights into the fluorine-directed reactivity of this system. Understanding these directing effects will be crucial for the rational design of synthetic routes towards complex, highly functionalized polyfluorinated aromatic compounds. rsc.org
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 2-bromo-3,4-difluorobenzoate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via esterification of 2-bromo-3,4-difluorobenzoic acid with tert-butanol under acidic catalysis (e.g., concentrated H₂SO₄ or triflic anhydride (Tf₂O) ). Key variables include temperature (60–80°C), solvent (dry dichloromethane or toluene), and reaction time (12–24 hrs). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires careful control of moisture, as tert-butanol is hygroscopic. For example, using molecular sieves or anhydrous solvents improves esterification efficiency.
Q. Which spectroscopic techniques are most effective for characterizing tert-butyl 2-bromo-3,4-difluorobenzoate?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. Fluorine atoms deshield adjacent protons (e.g., H-5 and H-6 in the aromatic ring).
- ¹⁹F NMR : Distinct signals for 3-F and 4-F due to differing electronic environments (δ ≈ -110 to -120 ppm for meta/para fluorines) .
- HRMS : Confirm molecular ion ([M+H]⁺ expected at m/z ≈ 304–306).
- IR : Ester carbonyl stretch (~1720 cm⁻¹) and C-Br vibration (~550 cm⁻¹).
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, F) influence the reactivity of tert-butyl 2-bromo-3,4-difluorobenzoate in cross-coupling reactions?
Methodological Answer: The bromine atom is activated for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling due to electron withdrawal by fluorine substituents. For example:
- Suzuki Coupling : Use Pd(PPh₃)₄ (1–5 mol%), arylboronic acid (1.2 eq.), and K₂CO₃ in THF/H₂O (3:1) at 80°C . Fluorine’s meta-directing effect may guide regioselectivity.
- Competitive Reactivity : Compare with non-fluorinated analogs (e.g., tert-butyl 2-bromobenzoate) to isolate fluorine’s electronic effects. Kinetic studies (e.g., pseudo-first-order rate constants) quantify activation differences.
Q. What strategies resolve contradictions in reported crystallographic data for fluorinated benzoate derivatives?
Methodological Answer: Discrepancies in crystal structures (e.g., bond angles, packing motifs) may arise from polymorphism or solvent inclusion. Solutions include:
- Temperature-Dependent XRD : Analyze crystals grown at 25°C vs. -20°C.
- DFT Calculations : Compare experimental data with optimized geometries (B3LYP/6-31G* basis set) to validate intermolecular interactions .
- Synchrotron Radiation : High-resolution XRD at facilities like APS (Advanced Photon Source) improves data accuracy for heavy atoms (Br, F).
Methodological Challenges
Q. How can researchers mitigate decomposition of tert-butyl 2-bromo-3,4-difluorobenzoate during storage?
Methodological Answer: Decomposition pathways (e.g., hydrolysis, photodegradation) are minimized by:
Q. What computational approaches predict the regioselectivity of electrophilic attacks on this compound?
Methodological Answer:
- Hammett σ Constants : Quantify substituent effects (σₘ for 3-F, σₚ for 4-F) to predict electrophilic aromatic substitution (EAS) sites.
- NBO Analysis : Localize electron density at C-2 (Br) vs. C-5 (H) using Gaussian09 .
- Reactivity Table :
| Electrophile | Predicted Site (NBO Charge) | Experimental Yield (%) |
|---|---|---|
| NO₂⁺ | C-5 (-0.12) | 65–70 |
| Cl⁺ | C-6 (-0.09) | 40–45 |
Data Interpretation
Q. How should researchers reconcile conflicting NMR data for fluorine-coupled spin systems?
Methodological Answer: Fluorine-fluorine coupling (²J₃₋₄ ~ 20 Hz) complicates peak splitting. Use:
- ²D NMR (COSY, NOESY) : Resolve overlapping signals.
- Simulation Software : MestReNova or ACD/Labs predict splitting patterns based on coupling constants .
Safety and Handling
Q. What precautions are critical when handling tert-butyl 2-bromo-3,4-difluorobenzoate in aqueous reactions?
Methodological Answer:
- Avoid Hydrolysis : Use anhydrous solvents (e.g., THF, DMF) and Schlenk lines for moisture-sensitive steps.
- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
